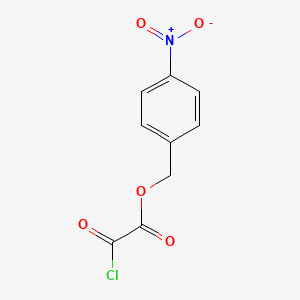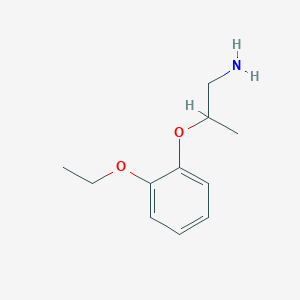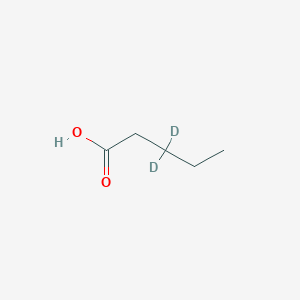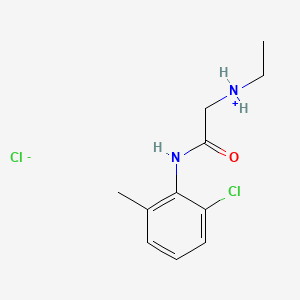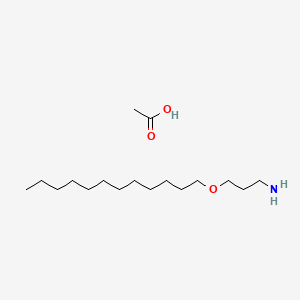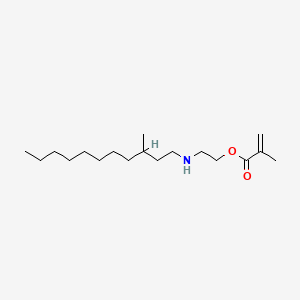![molecular formula C28H27N3O5 B13772118 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 7075-13-0](/img/structure/B13772118.png)
4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidine nucleosides These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as 1H-tetrazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, acetonitrile as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine: A pyrimidine nucleoside with a similar structure but lacking the trityloxymethyl group.
Thymidine: Another pyrimidine nucleoside with a different base structure.
Uridine: Similar to cytidine but with a different base.
Uniqueness
4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to the presence of the trityloxymethyl group, which imparts specific chemical properties and potential biological activities not found in other similar compounds .
Eigenschaften
CAS-Nummer |
7075-13-0 |
|---|---|
Molekularformel |
C28H27N3O5 |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
4-amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C28H27N3O5/c29-23-16-17-31(27(34)30-23)26-25(33)24(32)22(36-26)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26,32-33H,18H2,(H2,29,30,34) |
InChI-Schlüssel |
HBSWNLITKAXWOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




